Benzyl benzoate
Overview
Description
Benzyl benzoate is an organic compound that serves multiple purposes in various fields. It is an ester formed from benzyl alcohol and benzoic acid. This compound is known for its clear, colorless appearance and faintly aromatic scent. This compound is widely used as a medication, particularly for treating scabies and lice, and as an insect repellent .
Mechanism of Action
Target of Action
Benzyl benzoate primarily targets parasites , specifically the mite Sarcoptes scabiei which causes scabies, and lice . These parasites are responsible for skin conditions characterized by severe itching, red spots, and potential secondary infections .
Mode of Action
This compound exerts toxic effects on the nervous system of the parasite, leading to its death . It is also toxic to mite ova . While the exact mechanism of action is unclear, it is thought that this compound may act on the nervous system of the parasite .
Biochemical Pathways
Research suggests that this compound may influence various functional categories and subcategories, including the biosynthesis of organonitrogen compound biosynthetic process, translation, amide biosynthetic process, lipid transport, stress response, and cytoskeletal activity .
Pharmacokinetics
If absorbed, this compound is rapidly hydrolyzed to benzoic acid and benzyl alcohol, the latter being further oxidized to benzoic acid . The benzoic acid is then conjugated with glycine to form hippuric acid, which is the major excretory product in the urine .
Result of Action
The primary result of this compound’s action is the death of the targeted parasites . This leads to the alleviation of the symptoms associated with the infestations, such as itching and red spots .
Biochemical Analysis
Biochemical Properties
Benzyl benzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to the formation of reactive metabolites, which may contribute to its biological effects .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in zebrafish embryos, this compound exposure led to the differential expression of proteins involved in the biosynthesis of organonitrogen compounds, translation, amide biosynthetic processes, lipid transport, stress response, and cytoskeletal activity . These changes indicate that this compound can significantly impact cellular function and homeostasis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific proteins and enzymes, altering their activity. For instance, it has been shown to modulate the activity of cytochrome P450 enzymes, leading to changes in the metabolism of other compounds. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable, but it can degrade under certain conditions. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in protein expression and metabolic processes. For example, in zebrafish embryos, prolonged exposure to this compound resulted in the differential expression of various proteins, indicating its potential long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects, while higher doses can lead to significant biological changes. In zebrafish embryos, exposure to this compound at a concentration of 1 µg/mL for seven days resulted in the differential expression of 83 proteins, including both up-regulated and down-regulated proteins . High doses of this compound may also cause toxic or adverse effects, highlighting the importance of dosage considerations in its use.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of benzyl alcohol and benzoic acid. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to form more water-soluble compounds that can be excreted from the body. The interaction of this compound with metabolic enzymes can influence metabolic flux and metabolite levels, affecting overall metabolic homeostasis .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For example, this compound can bind to serum albumin, facilitating its transport in the bloodstream. Additionally, its lipophilic nature allows it to readily cross cell membranes and accumulate in lipid-rich tissues .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, endoplasmic reticulum, and mitochondria. Its localization can be influenced by targeting signals and post-translational modifications. For instance, this compound may be directed to specific organelles through interactions with targeting proteins, affecting its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl benzoate can be synthesized through several methods:
Esterification of Benzyl Alcohol with Benzoic Acid: This reaction typically occurs in the presence of an acidic or basic catalyst.
Reaction of Benzyl Chloride with Sodium Benzoate: This method involves the conversion of benzene to benzyl chloride by chloromethylation, followed by the dry esterification of benzyl chloride with sodium benzoate in the presence of triethylamine.
Industrial Production Methods: Industrial production of this compound often involves the reaction of sodium benzoate with benzyl chloride in the presence of a base. Another method includes the transesterification of methyl benzoate and benzyl alcohol .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form benzoic acid and benzyl alcohol.
Reduction: Reduction of this compound can yield benzyl alcohol and benzoic acid.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Benzoic acid and benzyl alcohol.
Reduction: Benzyl alcohol and benzoic acid.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl benzoate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Benzoyl Peroxide: An organic compound used as an oxidizer and topical treatment for acne.
Benzyl Alcohol: A related compound used as a solvent and preservative.
Comparison:
Benzyl Benzoate vs. Benzoyl Peroxide: While both compounds have similar chemical structures, benzoyl peroxide is primarily used for its antibacterial and exfoliating properties in acne treatment, whereas this compound is used for its acaricidal properties.
This compound vs. Benzyl Alcohol: Benzyl alcohol is used as a solvent and preservative, whereas this compound is used for its medicinal and repellent properties.
This compound stands out due to its versatility and effectiveness in treating parasitic infections and its wide range of applications in various industries.
Properties
IUPAC Name |
benzyl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SESFRYSPDFLNCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Record name | BENZYL BENZOATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0390 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8029153 | |
Record name | Benzyl benzoate | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid; Other Solid, Colorless liquid or white solid; [ICSC] Not miscible or difficult to mix in water; [MSDSonline] Pleasant odor; Slightly volatile in steam and insoluble in water; [Ullmann], Solid, COLOURLESS LIQUID OR WHITE SOLID WITH CHARACTERISTIC ODOUR., leaflets or oily liquid with a faint, sweet, balsamic odour | |
Record name | Benzoic acid, phenylmethyl ester | |
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Record name | Benzyl benzoate | |
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Record name | Benzyl benzoate | |
Source | Human Metabolome Database (HMDB) | |
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Record name | BENZYL BENZOATE | |
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Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/309/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
321.3 °C, BP: 323-324 °C, 323.00 to 324.00 °C. @ 760.00 mm Hg, 324 °C | |
Record name | Benzyl benzoate | |
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Record name | Benzyl benzoate | |
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Record name | Benzyl benzoate | |
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Flash Point |
148 °C, 158 °C (316 °F) - closed cup, 298 °F (148 °C) - closed cup | |
Record name | Benzyl benzoate | |
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Record name | BENZYL BENZOATE | |
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Solubility |
Insoluble in water, Insoluble in glycerol; miscible with alcohol, chloroform, ether, oils, Soluble in ethanol, ethyl ether, acetone, benzene, methanol, chloroform, 1.98e-02 g/L, Solubility in water: none, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | Benzyl benzoate | |
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Record name | Benzyl benzoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014814 | |
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Density |
1.1121 g/cu cm at 25 °C, Relative density (water = 1): 1.1, 1.113-1.121 | |
Record name | Benzyl benzoate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/208 | |
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Record name | BENZYL BENZOATE | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/309/ | |
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Vapor Density |
7.31 (Air = 1), Relative vapor density (air = 1): 7.3 | |
Record name | Benzyl benzoate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/208 | |
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Vapor Pressure |
0.000224 [mmHg], 0.000224 mm Hg at 25 °C | |
Record name | Benzyl benzoate | |
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Mechanism of Action |
Benzyl benzoate exerts toxic effects on the nervous system of the parasite, resulting in its death. It is also toxic to mite ova, though its exact mechanism of action is unknown. In vitro, benzyl benzoate has been found to kill the Sarcoptes mite within 5 minutes. | |
Record name | Benzyl benzoate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00676 | |
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Color/Form |
Leaflets or oily liquid, Water-white liquid, Colorless, oily liquid, Clear, colorless liquid | |
CAS No. |
120-51-4 | |
Record name | Benzyl benzoate | |
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Record name | Benzyl benzoate [USP:JAN] | |
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Record name | Benzoic acid, phenylmethyl ester | |
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Record name | Benzyl benzoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014814 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | BENZYL BENZOATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0390 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
19 °C, 21 °C | |
Record name | Benzyl benzoate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00676 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Benzyl benzoate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/208 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Benzyl benzoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014814 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | BENZYL BENZOATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0390 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.